molecular formula C13H14FN3O B2420580 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide CAS No. 380474-18-0

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

Cat. No. B2420580
CAS RN: 380474-18-0
M. Wt: 247.273
InChI Key: WKYACYFAJSKXRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound can be used to synthesize various derivatives, including hydrazones, pyrazoles, and oxadiazoles. These derivatives demonstrate interesting chemical properties and potential applications in medicinal chemistry and materials science (Mickevičius et al., 2009).

  • Molecular Docking Studies : Some derivatives show promising results in molecular docking studies, suggesting potential biological activity. For instance, molecular docking with sterol 14α-demethylase indicates that these compounds could inhibit this enzyme, which is significant for antifungal properties (Bhosale et al., 2018).

  • Synthesis of Precursors : The compound also serves as a precursor for the synthesis of various bidentate ligands, which have applications in catalysis and synthetic chemistry (Smaliy et al., 2013).

Biological and Pharmacological Properties

  • Antimicrobial and Antifungal Properties : Some derivatives of this compound demonstrate significant antifungal and antimicrobial activities. For example, certain carbohydrazide analogues have shown potent activity against Aspergillus fumigatus and broad-spectrum antibacterial effects (Bhosale et al., 2018).

  • Potential Tuberculostatics : Derivatives of this compound have been synthesized as analogs of known tuberculostatics and demonstrated inhibitory activity against Mycobacterium tuberculosis (Bijev, 2006).

Material Science Applications

  • Electrochromic Properties : Certain derivatives, such as poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), have shown interesting electrochromic properties, making them potential candidates for use in electronic devices like electrochromic displays (Arslan et al., 2007).

  • Luminescent Polymers : The incorporation of these compounds into polymers can yield materials with high luminescence and potential applications in optoelectronics (Zhang & Tieke, 2008).

Mechanism of Action

Target of Action

The primary targets of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide are currently unknown. It is known that many compounds with similar structures, such as indole derivatives, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to show good kinetic solubilities and metabolic stability in vitro . These properties suggest that the compound may have favorable ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide may be influenced by various environmental factors. For instance, similar compounds have been found to act as corrosion inhibitors in acidic environments , suggesting that the compound’s action may be influenced by pH. Other environmental factors, such as temperature and the presence of other chemicals, may also influence the compound’s action, efficacy, and stability.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-7-12(13(18)16-15)9(2)17(8)11-5-3-10(14)4-6-11/h3-7H,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYACYFAJSKXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

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